molecular formula C17H18O5 B3082403 3'-deoxy-4-O-methylsappanol CAS No. 112408-68-1

3'-deoxy-4-O-methylsappanol

Cat. No.: B3082403
CAS No.: 112408-68-1
M. Wt: 302.32 g/mol
InChI Key: NRDMATSOBGRQDO-DLBZAZTESA-N
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Mechanism of Action

Target of Action

The primary target of 3’-Deoxy-4-O-methylsappanol is melanoma HMV II cells . This compound shows cytotoxicity against these cells . Melanoma cells are responsible for melanoma, a type of skin cancer. The compound’s interaction with these cells plays a crucial role in its mechanism of action.

Mode of Action

3’-Deoxy-4-O-methylsappanol interacts with melanoma HMV II cells, exhibiting cytotoxicity . It also has significant anti-melanogenic activities

Biochemical Pathways

Given its anti-melanogenic activity, it can be inferred that it may influence the pathways related to melanin synthesis . Melanin is a pigment responsible for the color of the skin, hair, and eyes. By affecting these pathways, the compound could potentially alter melanin production, leading to its anti-melanogenic effects.

Result of Action

3’-Deoxy-4-O-methylsappanol shows cytotoxicity against melanoma HMV II cells and has significant anti-melanogenic activities . This suggests that the compound may lead to cell death in melanoma cells and reduce melanin production, potentially leading to a decrease in the progression of melanoma.

Biochemical Analysis

Biochemical Properties

3’-Deoxy-4-O-methylsappanol plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in melanin synthesis. It has been shown to inhibit tyrosinase, an enzyme critical for melanin production, thereby exhibiting anti-melanogenic properties . Additionally, 3’-Deoxy-4-O-methylsappanol interacts with various phenolic constituents, contributing to its cytotoxic effects on melanoma cells .

Cellular Effects

3’-Deoxy-4-O-methylsappanol exerts significant effects on various cell types and cellular processes. It has demonstrated cytotoxicity against melanoma HMV II cells with an IC50 value of 50.4 μM . This compound influences cell function by inhibiting melanin synthesis, which is crucial for pigmentation in cells . Furthermore, 3’-Deoxy-4-O-methylsappanol affects cell signaling pathways and gene expression related to melanin production .

Molecular Mechanism

The molecular mechanism of 3’-Deoxy-4-O-methylsappanol involves its binding interactions with tyrosinase, leading to enzyme inhibition . This inhibition results in decreased melanin synthesis, contributing to its anti-melanogenic effects . Additionally, 3’-Deoxy-4-O-methylsappanol may interact with other biomolecules, influencing gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’-Deoxy-4-O-methylsappanol have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of 3’-Deoxy-4-O-methylsappanol vary with different dosages in animal models. At moderate doses, it exhibits cytotoxicity against melanoma cells, while higher doses may lead to toxic or adverse effects . Understanding the dosage thresholds is essential for optimizing its therapeutic potential and minimizing side effects .

Metabolic Pathways

3’-Deoxy-4-O-methylsappanol is involved in metabolic pathways related to melanin synthesis. It interacts with enzymes such as tyrosinase, affecting metabolic flux and metabolite levels . The compound’s role in these pathways contributes to its anti-melanogenic and cytotoxic properties .

Transport and Distribution

Within cells and tissues, 3’-Deoxy-4-O-methylsappanol is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biological activity .

Subcellular Localization

3’-Deoxy-4-O-methylsappanol’s subcellular localization affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution is essential for elucidating its mechanism of action and optimizing its therapeutic applications .

Properties

IUPAC Name

(3R,4S)-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O5/c1-21-16-14-7-6-13(19)8-15(14)22-10-17(16,20)9-11-2-4-12(18)5-3-11/h2-8,16,18-20H,9-10H2,1H3/t16-,17+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDMATSOBGRQDO-DLBZAZTESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101131312
Record name (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112408-68-1
Record name (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112408-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3R,4S)-3,4-Dihydro-3-[(4-hydroxyphenyl)methyl]-4-methoxy-2H-1-benzopyran-3,7-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101131312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-deoxy-4-O-methylsappanol
Reactant of Route 2
3'-deoxy-4-O-methylsappanol
Reactant of Route 3
3'-deoxy-4-O-methylsappanol
Reactant of Route 4
3'-deoxy-4-O-methylsappanol
Reactant of Route 5
3'-deoxy-4-O-methylsappanol
Reactant of Route 6
3'-deoxy-4-O-methylsappanol

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